![molecular formula C14H17N3O2 B2483562 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid CAS No. 1006963-91-2](/img/structure/B2483562.png)
4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Méthodes De Préparation
The synthesis of 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid include other pyrazole derivatives such as:
- 3(5)-Substituted pyrazoles
- Pyrazolo[1,5-a]pyrimidines
- Hydrazine-coupled pyrazoles
These compounds share structural similarities but may differ in their reactivity, biological activities, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for particular applications.
Propriétés
IUPAC Name |
4-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-17-10(2)12(9-16-17)8-15-13-6-4-11(5-7-13)14(18)19/h4-7,9,15H,3,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQJZYAAEKBRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B2483479.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483480.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2483483.png)
![2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2483484.png)
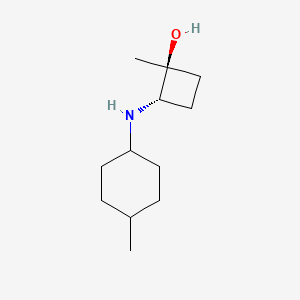
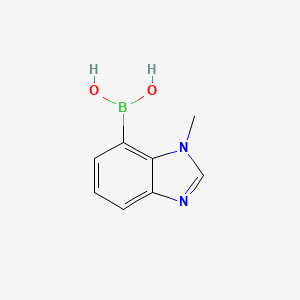
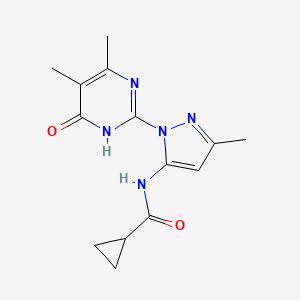
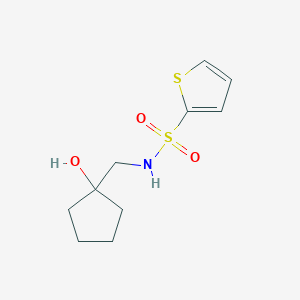
![[1,4'-Bipiperidine]-2,6-dione hydrochloride](/img/structure/B2483496.png)
![3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2483497.png)
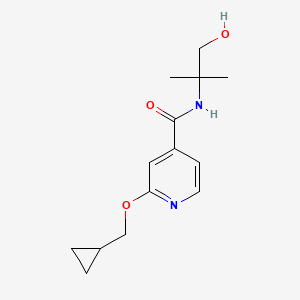
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2483499.png)
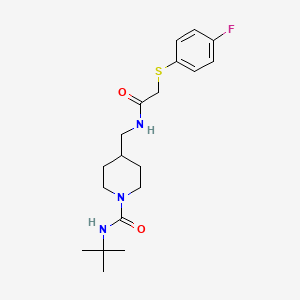
![13-fluoro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2483502.png)
